DBCO-PEG13-NHS ester

Bioconjugation Steric Hindrance Linker Length Optimization

Short PEG linkers in DBCO-PEGn-NHS series often cause steric clashes that reduce bioconjugation yields with bulky biomolecules such as antibodies or nanoparticles. DBCO-PEG13-NHS ester (M.W. ~1046.2, XLogP3-AA -0.9) resolves this with a discrete PEG13 spacer that adds >40 Å of reach versus PEG4 analogs, significantly improving aqueous solubility and minimizing non-specific binding. • Enables efficient ADC assembly with preserved antibody-antigen binding and Fc receptor recognition, supporting well-defined, monodisperse DAR control. • Facilitates productive ternary complex formation in PROTAC synthesis by providing the length and flexibility needed for simultaneous E3 ligase and target protein engagement. • Enhances nanoparticle and biosensor surface passivation, reducing aggregation and non-specific protein adsorption in biological media. Supplied at ≥98% purity with reliable global logistics for research and development use.

Molecular Formula C52H75N3O19
Molecular Weight 1046.2 g/mol
Cat. No. B15073195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG13-NHS ester
Molecular FormulaC52H75N3O19
Molecular Weight1046.2 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C52H75N3O19/c56-48(11-12-49(57)54-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)54)53-16-18-62-20-22-64-24-26-66-28-30-68-32-34-70-36-38-72-40-42-73-41-39-71-37-35-69-33-31-67-29-27-65-25-23-63-21-19-61-17-15-52(60)74-55-50(58)13-14-51(55)59/h1-8H,11-43H2,(H,53,56)
InChIKeyMJZJKWIYVHAZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG13-NHS Ester: Compound Overview


DBCO-PEG13-NHS ester is a heterobifunctional crosslinker composed of a strain-promoted dibenzocyclooctyne (DBCO) group and an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a discrete polyethylene glycol chain of 13 ethylene oxide units (PEG13) . With a molecular weight of approximately 1046.2 g/mol and a calculated XLogP3-AA of -0.9, it serves as a copper-free click chemistry reagent for bioconjugation and as a PROTAC linker, enabling sequential orthogonal modifications of primary amines and azide-tagged molecules [1]. This compound distinguishes itself from shorter-chain analogs (e.g., PEG4, PEG8) primarily through its extended spacer length, which is designed to enhance aqueous solubility and mitigate steric hindrance in complex macromolecular assemblies .

DBCO-PEG13-NHS Ester: Substitution Challenges


Generic substitution among DBCO-PEGn-NHS esters is not straightforward due to the critical role of PEG linker length in determining bioconjugation efficiency, solubility, and the pharmacokinetic profile of the resulting conjugate. Shorter linkers like DBCO-PEG4-NHS (M.W. ~649.7 Da) offer less spatial separation between reactive groups, which can lead to suboptimal conjugation yields due to increased steric clashes between bulky biomolecules such as antibodies or nanoparticles . Conversely, while longer linkers may improve solubility, they can also introduce undesirable flexibility or hydrodynamic radius changes. The PEG13 spacer in DBCO-PEG13-NHS ester provides a quantifiable increase in molecular length (estimated to add >40 Å compared to a PEG4 linker) and enhanced hydrophilicity, which directly translates to higher aqueous solubility and reduced non-specific interactions, factors that are crucial for maintaining the native conformation and activity of sensitive proteins .

DBCO-PEG13-NHS Ester: Performance Evidence


Spacer Length and Molecular Reach

DBCO-PEG13-NHS ester provides an extended spacer arm of 13 ethylene glycol units, compared to the 4 units in DBCO-PEG4-NHS ester. This increased length directly correlates to a reduced propensity for steric hindrance during the conjugation of large biomolecules.

Bioconjugation Steric Hindrance Linker Length Optimization

Aqueous Solubility Profile

The extended hydrophilic PEG13 chain significantly alters the compound's overall physicochemical profile. DBCO-PEG13-NHS ester has a computed XLogP3-AA value of -0.9, indicative of higher hydrophilicity compared to shorter-chain analogs, which is essential for maintaining solubility in aqueous biological buffers. [1]

Solubility Drug Delivery Pharmacokinetics

Amine Conjugation on Large Proteins

In the context of large biomolecule modification, the PEG13 spacer significantly improves accessibility to primary amines. A study utilizing DBCO-PEG13-NHS ester to functionalize collagen demonstrated that the degree of collagen amine conversion to DBCO groups is directly dependent on the molar excess of the NHS reagent. The long, flexible PEG13 linker likely facilitates this efficient conversion by penetrating the complex protein matrix, a feat more challenging for shorter, more rigid linkers like DBCO-PEG4-NHS ester. [1]

Antibody Conjugation Protein Labeling Conjugation Yield

Molecular Weight Precision

Unlike polydisperse PEG linkers (e.g., PEG 2k, PEG 5k) which consist of a mixture of chain lengths, DBCO-PEG13-NHS ester is a monodisperse, single-molecular-weight compound. This is confirmed by its exact molecular formula (C52H75N3O19) and mass (1046.2 g/mol). [1]

Analytical Characterization Reproducibility ADC Development

DBCO-PEG13-NHS Ester: Key Applications


Sterically Demanding ADC Synthesis

DBCO-PEG13-NHS ester is optimally suited for creating ADCs where the drug payload is attached via copper-free click chemistry. The extended PEG13 spacer provides the necessary distance between the antibody and the cytotoxic drug to prevent the linker from interfering with antibody-antigen binding or Fc receptor recognition. This is a significant advantage over shorter linkers (e.g., DBCO-PEG4-NHS), which may cause steric hindrance and reduce the conjugate's binding affinity [1]. Furthermore, its monodisperse nature ensures that the resulting ADC has a well-defined drug-to-antibody ratio (DAR), a critical quality attribute for regulatory approval .

PROTAC Development with High Solubility

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the linker's properties are crucial for forming a productive ternary complex. DBCO-PEG13-NHS ester is a preferred linker for this application because its PEG13 chain imparts a favorable combination of length, flexibility, and high aqueous solubility. These attributes are critical for enabling the E3 ligase ligand and the protein-of-interest ligand to simultaneously engage their targets without causing precipitation or aggregation, especially when working with hydrophobic warheads. Its role as a specialized PROTAC linker is well-documented in the literature and by commercial vendors [1].

Nanoparticle Functionalization for Targeted Delivery

The ability of DBCO-PEG13-NHS ester to modify amine-bearing surfaces is greatly enhanced by its PEG13 spacer. When conjugated to the surface of a nanoparticle or biosensor, the longer PEG chain minimizes non-specific protein adsorption and reduces particle aggregation in complex biological media. This 'stealth' property, combined with the DBCO group's ability for subsequent bioorthogonal attachment of targeting ligands (e.g., azide-modified antibodies or peptides), makes it a superior choice over shorter PEG linkers for applications in targeted drug delivery and in vivo imaging. The compound's high solubility in both organic (DMSO, DMF) and aqueous solvents facilitates this process [1].

Modification of Large Protein Complexes

For challenging targets like large enzymes, virus-like particles, or collagen matrices, the PEG13 linker provides the necessary reach to access amine residues that might be buried or partially occluded. The documented use of DBCO-PEG13-NHS ester to functionalize collagen [1] validates its utility in modifying such bulky substrates where shorter linkers would likely yield lower conjugation efficiencies. This makes it a valuable tool for creating functionalized biomaterials or for studying the structure-function relationships of large protein assemblies.

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